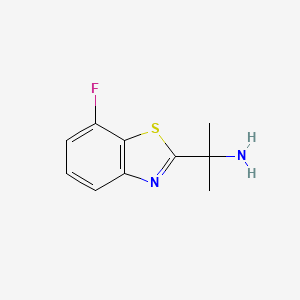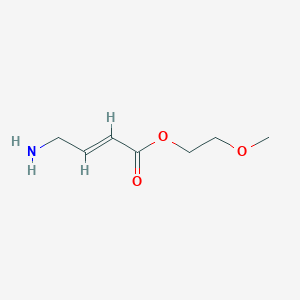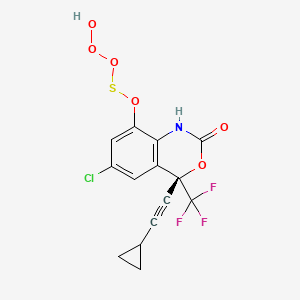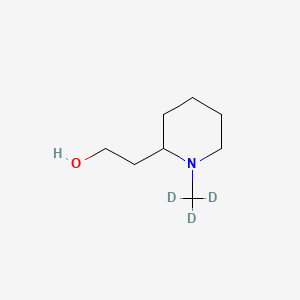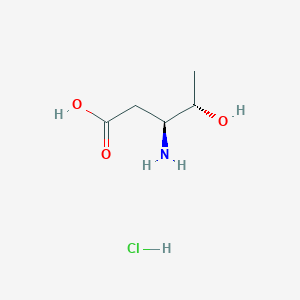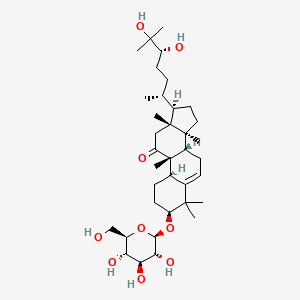![molecular formula C16H28O4 B13837283 [(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid is a compound that belongs to the class of succinic acids, which are dicarboxylic acids. This compound is characterized by the presence of a non-4-enyl group with three methyl substitutions at positions 2, 4, and 6. Succinic acids are known for their role in various biochemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,4,6-trimethylnon-4-enyl]succinic acid can be achieved through several synthetic routes. One common method involves the alkylation of succinic acid derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the succinic acid, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of succinic acid and its derivatives often involves microbial fermentation processes. For example, Escherichia coli and Actinobacillus succinogenes are commonly used microorganisms for the production of succinic acid through fermentation. These processes are optimized for high yield and cost-effectiveness, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of biodegradable plastics, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of [(E)-2,4,6-trimethylnon-4-enyl]succinic acid involves its interaction with various molecular targets and pathways. As a succinic acid derivative, it participates in the tricarboxylic acid (TCA) cycle, where it is converted to fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for cellular energy production and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic Acid: The parent compound, which is a key intermediate in the TCA cycle.
Malic Acid: Another dicarboxylic acid involved in the TCA cycle.
Fumaric Acid: A compound that is directly converted from succinic acid in the TCA cycle.
Uniqueness
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid is unique due to its specific alkyl substitutions, which can impart distinct chemical and biological properties compared to other succinic acid derivatives. These substitutions can affect its reactivity, solubility, and interactions with biological molecules .
Eigenschaften
Molekularformel |
C16H28O4 |
|---|---|
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
2-[(E)-2,4,6-trimethylnon-4-enyl]butanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-5-6-11(2)7-12(3)8-13(4)9-14(16(19)20)10-15(17)18/h7,11,13-14H,5-6,8-10H2,1-4H3,(H,17,18)(H,19,20)/b12-7+ |
InChI-Schlüssel |
RPMHEVDKKHDKTR-KPKJPENVSA-N |
Isomerische SMILES |
CCCC(C)/C=C(\C)/CC(C)CC(CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCC(C)C=C(C)CC(C)CC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


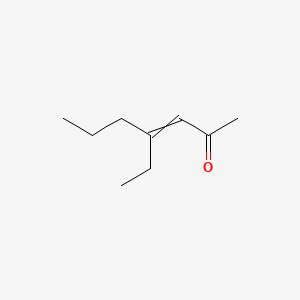
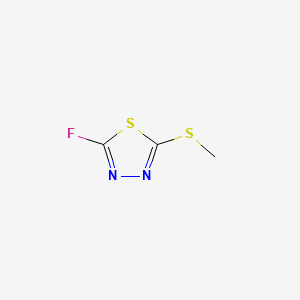
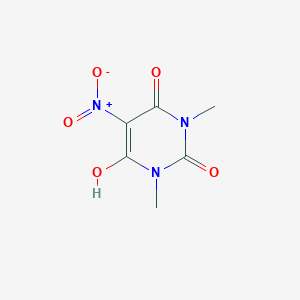


![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)
